N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide
説明
N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide is a structurally complex small molecule featuring:
- A 3-methylphenylacetamide core.
- A bipiperidine sulfonyl linker.
- A 5-(trifluoromethyl)pyridin-2-yloxy substituent.
This compound belongs to a class of molecules designed for targeted biological interactions, likely leveraging the trifluoromethyl group for enhanced lipophilicity and metabolic stability .
特性
IUPAC Name |
N-[3-methyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O4S/c1-17-15-20(30-18(2)33)4-5-23(17)37(34,35)32-13-7-21(8-14-32)31-11-9-22(10-12-31)36-24-6-3-19(16-29-24)25(26,27)28/h3-6,15-16,21-22H,7-14H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDCJDZSWGJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide, with CAS number 2097938-02-6, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide is CHFNOS, with a molecular weight of 540.6 g/mol. The compound features a bipiperidine core and a trifluoromethyl-pyridine moiety, which are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 540.6 g/mol |
| CAS Number | 2097938-02-6 |
Pharmacological Profile
Research indicates that compounds similar to N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that pyridine derivatives possess significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
- Anticancer Properties : Certain bipiperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
The biological activity of N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
Study 1: Anticancer Activity
A study conducted on a series of bipiperidine derivatives revealed that N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective dose-dependent inhibition of cell proliferation.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that the compound displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several derivatives reported in the evidence:
Key Structural Differences and Implications
Chlorine in 9b and 9c () introduces steric and electronic effects, correlating with improved antitumor activity (e.g., 9c: 66.86% inhibition of BGC823 cells at 100 μg) .
Oxazolidinone and imidazole acyl urea cores in and introduce rigid heterocyclic scaffolds, favoring specific enzyme interactions (e.g., Raf kinase inhibition in 9c–9d) .
Biological Activity Trends :
- Compounds with pyridinyl/trifluoromethyl motifs (e.g., 9a–9g, target compound) show consistent promise in kinase-targeted therapies, while dichloropyrimidinyl derivatives () may prioritize antibacterial applications .
Chemical Similarity Analysis
Using Tanimoto coefficients (), the target compound’s similarity to analogues can be quantified based on binary structural fingerprints:
- High similarity to 9a–9g (shared acetamide and trifluoromethylpyridinyl motifs).
- Lower similarity to 7g () due to divergent cores (oxazolidinone vs. bipiperidine).
Research Findings and Gaps
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to 9a–9g (), utilizing Suzuki couplings or nucleophilic substitutions to install the bipiperidine sulfonyl group.
Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are warranted.
Optimization Opportunities :
- Substituting the 5-(trifluoromethyl)pyridin-2-yloxy group with 4-chloro-3-CF₃ benzoyl (as in 9c) could enhance potency, as seen in BGC823 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
